molecular formula C14H12N4O3S B2738045 3-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide CAS No. 2034521-52-1

3-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

Cat. No. B2738045
M. Wt: 316.34
InChI Key: NNOJCKJHRBKIER-UHFFFAOYSA-N
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Description

3-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H12N4O3S and its molecular weight is 316.34. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of compounds similar to "3-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide" have been widely studied. For instance, the preparation and rearrangement of related 3-pyridyl-1,2,4-oxadiazole derivatives have been explored through reactions with thiophosgene, showcasing a method for generating thiadiazole derivatives from pyridine carboxamides (Dürüst, Ağirbaş, & Sümengen, 1991). Additionally, the reaction of chromone-3-carboxamides with cyanothioacetamide has been investigated, resulting in the formation of diverse heterocyclic compounds, indicating a broad scope for chemical transformations and synthesis pathways for related structures (Kornev, Tishin, & Sosnovskikh, 2019).

Potential Biological Applications

Research on compounds structurally related to "3-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide" suggests potential for biological applications. For example, studies have shown the synthesis of novel polyhydrazides containing amide-imide-pyridine moieties, which exhibit moderate inherent viscosities and good solubility in polar aprotic solvents. These polymers demonstrate thermal stability and potential for conversion into polyoxadiazoles, hinting at their utility in materials science and possibly as biologically active compounds (Vakili, Zahmatkesh, Koohi Saadi, & Razaghzadeh, 2012).

Chemical Modifications and Derivatives

The versatility of compounds with a core structure similar to "3-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide" is further evidenced by studies focusing on chemical modifications and the synthesis of derivatives. Research has been conducted on the development of scalable synthesis methods for derivatives, highlighting the compound's potential in various applications, including as inhibitors in biological systems (Scott et al., 2006).

properties

IUPAC Name

3-methyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-8-4-6-22-11(8)14(20)16-7-10-17-12(18-21-10)9-3-2-5-15-13(9)19/h2-6H,7H2,1H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOJCKJHRBKIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide

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